molecular formula C17H24N2O4 B1314947 tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate CAS No. 247569-07-9

tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate

Cat. No. B1314947
M. Wt: 320.4 g/mol
InChI Key: WLSYDQGCKDPQPL-AWEZNQCLSA-N
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Description

The compound is an ester derived from a pyrrolidine carboxylic acid. The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature . The benzyloxycarbonyl group is a common protecting group in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl esters are often synthesized via reactions of the corresponding carboxylic acids with tert-butyl alcohol in the presence of a catalyst .


Molecular Structure Analysis

The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butyl group is attached to the nitrogen atom, and the benzyloxycarbonyl group is attached to a carbon atom in the ring .


Chemical Reactions Analysis

The compound, like other esters, could undergo reactions such as hydrolysis, transesterification, and reduction . The exact reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have focused on synthesizing tert-butyl derivatives and analyzing their crystal structures to understand their conformation and molecular interactions. For example, a study detailed the synthesis and crystal structure of a closely related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, using iso-butoxycarbonyl chloride via a mixed anhydride method. The compound's structure was characterized spectroscopically and confirmed by X-ray diffraction studies, highlighting its potential as a building block in organic synthesis (Naveen et al., 2007).

Chemical Transformations and Reactions

Tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate serves as a versatile precursor in various chemical transformations. For instance, tert-butyl phenylazocarboxylates, which share a similar tert-butyloxycarbonyl protective group, have been employed as building blocks in synthetic organic chemistry for nucleophilic substitutions and radical reactions, facilitating the synthesis of azocarboxamides and modifications of the benzene ring through radical reactions (Jasch et al., 2012).

Application in Drug Development

The compound is instrumental in the synthesis of intermediates for small molecule anticancer drugs, demonstrating its significance in medicinal chemistry. A reported method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate, emphasizes its utility in the development of PI3K/AKT/mTOR pathway inhibitors, showcasing a rapid and high-yield synthetic approach (Zhang et al., 2018).

Supramolecular Chemistry and Material Science

Further investigations into the tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate derivatives reveal their role in forming supramolecular assemblies. Studies on substituted oxopyrrolidine analogues underscore the impact of weak intermolecular interactions (CH⋯O/CH⋯π/H⋯H) on the supramolecular arrangement of these molecules, highlighting their potential applications in material science (Samipillai et al., 2016).

Safety And Hazards

While specific safety data for this compound is not available, tert-butyl compounds are generally flammable and should be handled with care .

Future Directions

The future directions would depend on the context in which this compound is being used. It could potentially be used in the synthesis of other organic compounds .

properties

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSYDQGCKDPQPL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947671
Record name tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (S)-3-benzyloxycarbonylaminopyrrolidine-1-carboxylate

CAS RN

247569-07-9
Record name tert-Butyl 3-{[(benzyloxy)(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.05 g 3-amino-1-N-Boc-pyrrolidine, 1.85 g NaHCO3 and 3.17 g N-(Benzyloxycarbonyloxy)succinimide in 10 ml dioxane/water 1:1 was stirred for 12 h at RT. The reaction mixture was diluted with ethyl acetate, the phases separated and the organic phase washed with saturated NaHCO3 and brine. The crude product obtained after evaporation of the solvent was used in the next reaction step without further purification.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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